5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with D-ribose.
Ketalization: D-ribose undergoes ketalization to protect the hydroxyl groups.
Esterification: The protected ribose is then esterified.
Reduction: The esterified product is reduced to form the desired compound.
Hydrolysis and Acetylation: The final steps involve hydrolysis and acetylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The methanesulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate involves its interaction with specific molecular targets and pathways. It is commonly utilized in the synthesis of drugs that target cellular pathways involved in metabolic disorders and genetic diseases. The compound’s methanesulfonate group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Furantriol, tetrahydro-5-tetradecyl-, 3-methanesulfonate: This compound shares a similar structure but differs in the position of the methanesulfonate group.
2-O-Methanesulfonyl-5-C-tridecyl-5-deoxy-β-D-ribofuranose: Another similar compound with slight variations in its molecular structure.
Uniqueness
5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is unique due to its specific molecular structure, which includes a long tridecyl chain and a methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H38O6S |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
[(3R,4R,5S)-2,4-dihydroxy-5-tetradecyloxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H38O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19(21)24-16)25-26(2,22)23/h16-21H,3-15H2,1-2H3/t16-,17+,18+,19?/m0/s1 |
InChI Key |
XRKBCCLMUHSBSP-JCIRIWACSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]1[C@H]([C@H](C(O1)O)OS(=O)(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(C(C(O1)O)OS(=O)(=O)C)O |
Origin of Product |
United States |
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